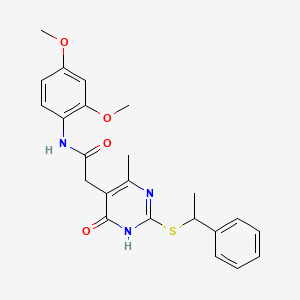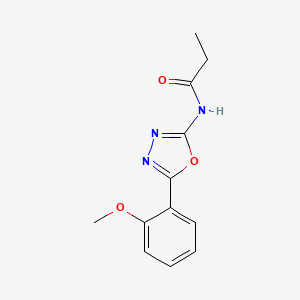
4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride is a chemical compound with the CAS Number: 2377032-16-9 . It has a molecular weight of 196.61 . The IUPAC name for this compound is this compound .
Synthesis Analysis
Oxadiazoles, including this compound, are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 196.61 .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Applications
A significant area of application for compounds related to 4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride is in the development of antibacterial and antifungal agents. For instance, sulfone derivatives containing the 1,3,4-oxadiazole moiety have demonstrated promising in vitro antibacterial activities against tobacco bacterial wilt caused by Ralstonia solanacearum. Some compounds exhibited stronger effects than commercial bactericides, making them potential candidates for agricultural bactericides (Xu et al., 2012). Similarly, sulfone derivatives have shown effective antibacterial activities against rice bacterial leaf blight, caused by Xanthomonas oryzae, indicating their potential as plant protection agents (Shi et al., 2015).
Anticancer Research
Compounds incorporating the oxadiazole moiety have also been explored for their anticancer properties. Synthesized substituted 1,3,4-oxadiazolyl tetrahydropyridines were investigated for anti-cancer activities, revealing moderate cytotoxicity against breast cancer cell lines, suggesting a potential pathway for developing new anticancer agents (Redda & Gangapuram, 2007).
Corrosion Inhibition
Another application area is in corrosion inhibition. Derivatives of 1,3,4-oxadiazole have been assessed for their effectiveness in inhibiting corrosion of mild steel in sulfuric acid, with certain compounds achieving high efficiency and suggesting their utility in industrial applications to protect against corrosion (Ammal et al., 2018).
Direcciones Futuras
Oxadiazoles, including 4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride, have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core . Therefore, the future directions of this compound could involve further exploration of its potential applications in various fields.
Propiedades
IUPAC Name |
4-ethyl-1,2,5-oxadiazole-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O3S/c1-2-3-4(7-10-6-3)11(5,8)9/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOBGYPMUVIYEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NON=C1S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2708787.png)
![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2708788.png)

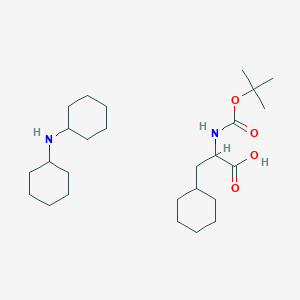
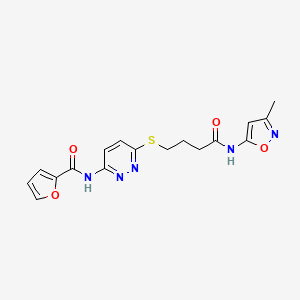
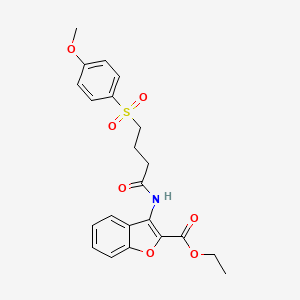

![2-[3-(4-Methoxyphenyl)-N-methylprop-2-enamido]benzoic acid](/img/structure/B2708797.png)
![N-(2-(furan-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2708798.png)
![N-[(cyclopropylcarbonyl)oxy]-N-((Z)-2,2,2-trifluoro-1-{1-(4-fluorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrol-3-yl}ethylidene)amine](/img/structure/B2708800.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2708804.png)
